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Compound of Interest

Compound Name: 3,5-Dibromobenzaldehyde

Cat. No.: B114249 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dibromobenzaldehyde, a key intermediate in various chemical syntheses. The information is

tailored for researchers, scientists, and professionals in the field of drug development and

chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation
The following tables summarize the key spectroscopic data for 3,5-Dibromobenzaldehyde.

This information has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.9 s 1H
Aldehyde proton (-

CHO)

~7.9 d 2H
Aromatic protons

(ortho to -CHO)

~7.8 t 1H
Aromatic proton (para

to -CHO)
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¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~190 Carbonyl carbon (C=O)

~138 Aromatic carbon (C-CHO)

~137 Aromatic carbons (C-Br)

~130 Aromatic carbon (para to -CHO)

~123 Aromatic carbons (ortho to -CHO)

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2850, ~2750 Medium C-H stretch (aldehyde)

~1700 Strong C=O stretch (carbonyl)

~1570, ~1450 Medium-Strong C=C stretch (aromatic ring)

~870 Strong
C-H bend (aromatic, isolated

H)

~740 Strong C-Br stretch

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

262 ~50 [M]⁺ (with ²Br⁷⁹)

264 100 [M]⁺ (with ¹Br⁷⁹ and ¹Br⁸¹)

266 ~50 [M]⁺ (with ²Br⁸¹)

233/235 Variable [M-CHO]⁺

183/185 Variable [M-Br]⁺

154 Variable [M-2Br]⁺

104 Variable [C₇H₄O]⁺

76 Variable [C₆H₄]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-25 mg of 3,5-Dibromobenzaldehyde is accurately weighed and dissolved

in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for

chemical shift referencing.[3]

The solution is then transferred into a clean 5 mm NMR tube.[1]

The sample is filtered through a small plug of glass wool in a Pasteur pipette if any solid

particles are present to avoid magnetic field distortions.[2]

Instrumentation and Data Acquisition:

The NMR spectrum is acquired on a spectrometer operating at a specific proton frequency

(e.g., 400 or 500 MHz).
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The sample is placed in the spectrometer's magnet.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance the signal-to-noise ratio.

The FID is then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

A few milligrams of 3,5-Dibromobenzaldehyde are ground with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.[4]

A portion of the mixture is placed in a pellet press and compressed under high pressure to

form a thin, transparent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly onto the ATR crystal.[5]

Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6]

A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded

first.

The sample is then placed in the instrument's sample compartment.

The sample spectrum is recorded, and the background is automatically subtracted.
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The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of the 3,5-Dibromobenzaldehyde sample is introduced into the mass

spectrometer, typically via a direct insertion probe or after separation by gas

chromatography.[7][8]

The sample is vaporized in the ion source.[7][8]

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing the ejection of an electron to form a molecular ion (M⁺) and fragment ions.[9][10]

Mass Analysis and Detection:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

magnetic sector).[8][10]

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8][10]

The separated ions are detected by an electron multiplier or a similar detector.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,5-Dibromobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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